molecular formula C26H33NO3S2 B4610817 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B4610817
M. Wt: 471.7 g/mol
InChI Key: ARWNQRCBKSRSBG-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods often involve large-scale reactors and optimized conditions to maximize yield and purity. The process includes:

    Controlled temperature and pressure: Ensuring optimal reaction conditions.

    Purification steps: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding quinones.

    Reduction: Can be reduced to form hydroquinones.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Including sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

    Quinones: From oxidation reactions.

    Hydroquinones: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The mechanism involves:

    Scavenging free radicals: Neutralizing reactive oxygen species (ROS) and preventing cellular damage.

    Inhibition of oxidative enzymes: Reducing the activity of enzymes that produce ROS.

    Molecular targets: Interacting with cellular components such as lipids, proteins, and DNA to prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its dual functional groups, which provide both antioxidant and stabilizing properties. This makes it highly effective in preventing oxidative degradation in various materials.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3S2/c1-25(2,3)18-14-17(15-19(23(18)29)26(4,5)6)10-9-13-30-22(28)16-31-24-27-20-11-7-8-12-21(20)32-24/h7-8,11-12,14-15,29H,9-10,13,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWNQRCBKSRSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
Reactant of Route 2
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
Reactant of Route 5
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3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
Reactant of Route 6
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate

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